molecular formula C26H32N2O4 B256209 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

Katalognummer B256209
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: RYSMRDXTZKSFEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a selective inhibitor of bone morphogenetic protein (BMP) signaling, which is a key pathway involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one binds to the BMP type I receptor, ALK2, and inhibits its kinase activity, which results in the inhibition of downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fibrosis, the inhibition of BMP signaling leads to the inhibition of TGF-β signaling, which is a key pathway involved in the development and progression of fibrosis. In bone disorders, the inhibition of BMP signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects
3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In fibroblasts, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the deposition of extracellular matrix in fibrotic tissues. In mesenchymal stem cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit BMP signaling in various cell types. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has limited bioavailability, which may limit its potential therapeutic applications in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, including the development of more potent and selective inhibitors of BMP signaling, the investigation of the role of BMP signaling in other diseases, and the development of new therapeutic applications for 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. One potential future direction is the investigation of the role of BMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the investigation of the role of BMP signaling in immune system regulation and the development of new immunotherapeutic approaches using BMP inhibitors.

Synthesemethoden

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dimethylphenol, which is then converted to 3,5-dimethylphenol acetate. The next step involves the conversion of 3,5-dimethylphenol acetate to 3-(3,5-dimethylphenoxy)benzaldehyde, which is then reacted with 2-methyl-7-hydroxy-4H-chromen-4-one in the presence of a base to obtain 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. The final step involves the methylation of the piperidine nitrogen to obtain the final product.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and bone disorders. In cancer, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the proliferation and migration of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.
In fibrosis, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the activation of transforming growth factor-beta (TGF-β) signaling, which is a key pathway involved in the development and progression of fibrosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are the main cell type involved in the deposition of extracellular matrix in fibrotic tissues.
In bone disorders, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes, which are responsible for fat formation.

Eigenschaften

Produktname

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

Molekularformel

C26H32N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

InChI

InChI=1S/C26H32N2O4/c1-16-12-17(2)14-20(13-16)32-25-18(3)31-26-21(24(25)30)6-7-23(29)22(26)15-28(5)19-8-10-27(4)11-9-19/h6-7,12-14,19,29H,8-11,15H2,1-5H3

InChI-Schlüssel

RYSMRDXTZKSFEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.